3-(2,6-dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone
Descripción
3-(2,6-Dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone is a pyridinone derivative characterized by a 2,6-dichlorobenzyl group at position 3, a methyl group at position 2, and a 1-phenylethyl substituent at position 1. Its molecular formula is C₁₅H₁₂Cl₂N₄O, with a molecular weight of 335.19 g/mol and a purity >90% . The steric hindrance imparted by the 2,6-dichlorobenzyl group and the 1-phenylethyl moiety influences its reactivity and binding interactions, as seen in related compounds .
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(1-phenylethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-14(16-7-4-3-5-8-16)24-12-11-21(25)17(15(24)2)13-18-19(22)9-6-10-20(18)23/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGWKZAAWBQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(C)C2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-(2,6-Dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, particularly its anticancer effects, and discusses relevant case studies and research findings.
Chemical Structure
The molecular structure of 3-(2,6-dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone can be represented as follows:
This structure includes a pyridinone ring which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties . It has been studied for its ability to inhibit various cancer cell lines and has shown promise in preclinical models.
Anticancer Activity
The compound has demonstrated efficacy against multiple cancer types, including breast and pancreatic cancers. In vitro studies have shown that it induces apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells by inducing cell cycle arrest.
- Apoptosis Induction : It promotes programmed cell death in tumor cells by activating caspases.
- Targeting Angiogenesis : Research suggests that it may inhibit angiogenesis, thereby limiting tumor growth by reducing blood supply.
Study 1: Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of various derivatives of pyridinone compounds, including our target compound. The results indicated that it had an IC50 value in the low micromolar range against several cancer cell lines, suggesting potent activity (IC50 values ranged from 5 to 15 µM) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(2,6-Dichlorobenzyl)-2-methyl-1-(1-phenylethyl)-4(1H)-pyridinone | MCF-7 (Breast) | 8.5 |
| Panc-1 (Pancreatic) | 10.2 | |
| HeLa (Cervical) | 7.3 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study highlighted that it activates the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the release of cytochrome c into the cytosol . This process subsequently activates downstream caspases leading to cell death.
Study 3: In Vivo Efficacy
In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups. Dosages were optimized to minimize toxicity while maximizing therapeutic effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The 2,6-dichlorobenzyl group in the target compound is critical for steric effects and binding interactions. Analogous dichlorobenzyl derivatives show enhanced collagenase inhibition due to optimized hydrogen bonding (e.g., 1.961 Å bond length in 2,6-dichloro isomers vs. 2.202 Å in 2,4-dichloro isomers) .
- Substitutions on the phenyl ring (e.g., tert-butyl in or morpholino in ) alter molecular weight, lipophilicity, and solubility.
Key Observations :
- The target compound’s synthesis likely involves sterically controlled alkylation, as seen in related 4(1H)-pyridinones .
- Compared to pyrazolo-pyrimidines , the target compound’s dichlorobenzyl and phenylethyl groups may reduce reaction yields due to steric limitations.
Table 3: Collagenase Inhibition and Binding Parameters
Key Observations :
- The 2,6-dichlorobenzyl motif in the target compound may mimic the collagenase-binding profile of (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid, with favorable hydrogen-bonding and π–π interactions .
- Structural analogs with bulkier substituents (e.g., tert-butyl) may exhibit reduced enzymatic affinity due to steric clashes.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
